

In-Depth Technical Guide to Alizarin Yellow A (2,3,4-Trihydroxybenzophenone)

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Compound of Interest

Compound Name: Alizarin Yellow A

Cat. No.: B075506

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Alizarin Yellow A, scientifically known as 2,3,4-Trihydroxybenzophenone, is a polyhydroxybenzophenone that serves as a valuable molecule in various research and development fields. Its chemical structure and properties make it a subject of interest for its potential biological activities.

Identifier	Value	Reference
CAS Number	1143-72-2	[1]
Molecular Weight	230.22 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₄	[1]
IUPAC Name	phenyl-(2,3,4-trihydroxyphenyl)methanone	[1]
Synonyms	Alizarin Yellow A, Gallobenzophenone, 2,3,4-Trihydroxybenzophenone	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Alizarin Yellow A** is provided below, offering a snapshot of its characteristics relevant to experimental design.

Property	Value	Reference
Melting Point	139-141 °C	
Solubility	Soluble in ethanol	
Appearance	Yellow powder	

Biological Activity and Applications

Alizarin Yellow A (2,3,4-Trihydroxybenzophenone) has demonstrated a range of biological activities that are of significant interest to the scientific community, particularly in the realms of drug discovery and development.

Antioxidant and Neuroprotective Effects: 2,3,4-Trihydroxybenzophenone has been shown to possess antioxidant and anti-neuroinflammatory properties. Studies have indicated its potential in promoting neurite outgrowth and offering protective effects in models of ischemic stroke.[2] The compound's antioxidant activity has been evaluated using assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) scavenging assays.[2] In animal models of transient middle cerebral artery occlusion, it has been observed to reduce infarct volume and suppress microglial activation, suggesting its potential as a neuroprotective agent.[2]

Anti-inflammatory Activity: The anti-inflammatory effects of 2,3,4-Trihydroxybenzophenone have been investigated in lipopolysaccharide (LPS)-activated BV2 microglial cells.[2] This suggests a potential mechanism of action involving the modulation of inflammatory pathways in the central nervous system. The inhibition of microglial activation is a key target in the development of therapies for neuroinflammatory diseases.[2]

Enzyme Inhibition: **Alizarin Yellow A** is also recognized as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for applications in cosmetics as skin-whitening agents and in the treatment of hyperpigmentation disorders.[3] [4]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trihydroxybenzophenone

This protocol describes a general method for the catalytic synthesis of 2,3,4-Trihydroxybenzophenone from commercially available starting materials.[5]

Materials:

- Pyrogallol
- Benzotrichloride (PhCCl_3)
- Catalyst (e.g., ZnCl_2 , AlCl_3 , or SOCl_2)
- Aromatic hydrocarbon solvent (e.g., Toluene)
- Water
- Standard laboratory glassware and heating apparatus

Procedure:

- In a reaction vessel, dissolve pyrogallol in a binary solvent system composed of an aromatic hydrocarbon and water.
- Add the catalyst (e.g., ZnCl_2 , AlCl_3 , or SOCl_2) to the mixture.
- Slowly add benzotrichloride to the reaction mixture while stirring.
- Heat the reaction mixture to the desired temperature and maintain for a specified time to allow the reaction to proceed. The optimal temperature and time may vary depending on the chosen catalyst and solvent.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

- Extract the product into an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude 2,3,4-Trihydroxybenzophenone by a suitable method, such as recrystallization or column chromatography, to achieve high purity. Yields of 80-87% have been reported for this method.^[5]

Protocol 2: HPLC Method for Analysis of Benzophenone Derivatives

The following is a general HPLC method that can be adapted for the analysis of 2,3,4-Trihydroxybenzophenone and other benzophenone derivatives in various matrices.^{[6][7]}

Instrumentation and Columns:

- A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150-250 mm, 5 μm particle size).

Mobile Phase and Gradient:

- Mobile Phase A: Water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) for better peak shape.
- Mobile Phase B: Acetonitrile or Methanol.
- A gradient elution is typically used to separate compounds with different polarities. The specific gradient program will need to be optimized based on the exact benzophenone derivatives being analyzed.

General Procedure:

- Sample Preparation: Dissolve the sample containing 2,3,4-Trihydroxybenzophenone in a suitable solvent, such as methanol or the initial mobile phase composition. For biological samples like urine, a pre-treatment step involving enzymatic deconjugation followed by solid-

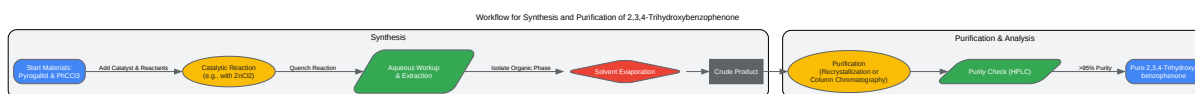
phase extraction (SPE) may be necessary to remove interferences and concentrate the analytes.[7]

- Injection: Inject a specific volume of the prepared sample onto the HPLC column.
- Separation: Run the gradient program to separate the components of the sample.
- Detection: Monitor the elution of the compounds using a UV detector set at a wavelength where 2,3,4-Trihydroxybenzophenone exhibits strong absorbance (e.g., around 287 nm for many benzophenones).[7]
- Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 2,3,4-Trihydroxybenzophenone in the sample.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of 2,3,4-Trihydroxybenzophenone.



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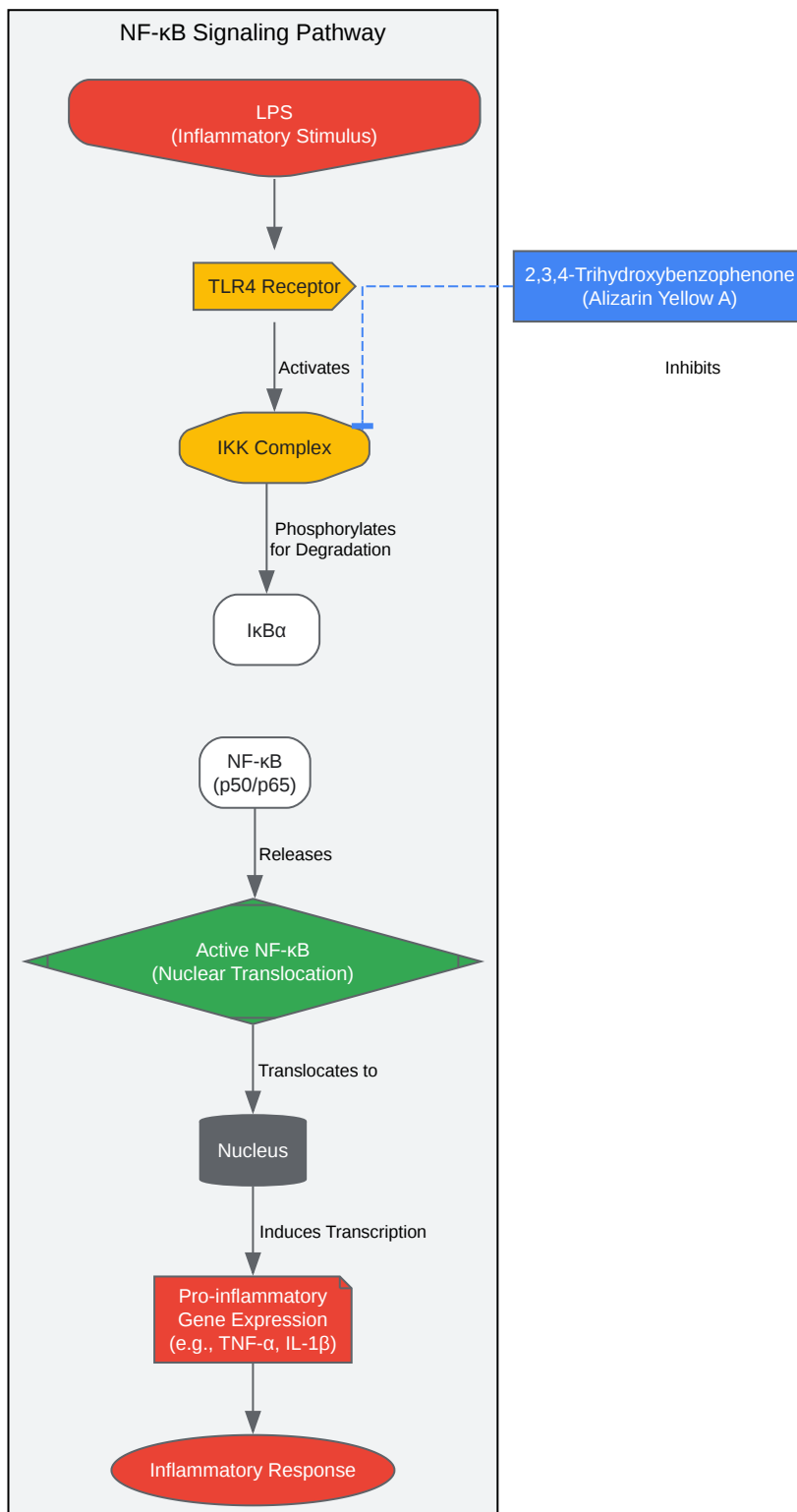
Caption: A logical workflow for the synthesis and purification of 2,3,4-Trihydroxybenzophenone.

Proposed Anti-Inflammatory Signaling Pathway

Based on its observed anti-inflammatory effects, particularly the suppression of microglial activation, a plausible mechanism of action for 2,3,4-Trihydroxybenzophenone involves the

inhibition of the NF- κ B signaling pathway. This pathway is a central regulator of inflammation.

Proposed Anti-inflammatory Mechanism of 2,3,4-Trihydroxybenzophenone



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Caption: Proposed mechanism of 2,3,4-Trihydroxybenzophenone in inhibiting the NF- κ B signaling pathway.

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